molecular formula C20H28ClN3O4S B2653728 N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide CAS No. 898425-88-2

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide

Cat. No.: B2653728
CAS No.: 898425-88-2
M. Wt: 441.97
InChI Key: QRMLEUYKSOXWQU-UHFFFAOYSA-N
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Description

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide is a synthetic chemical reagent designed for research and development purposes. This compound features a piperidine core, a structural motif prevalent in pharmaceuticals and bioactive molecules, and is substituted with a 4-chlorobenzenesulfonyl group and an N-cyclopentylethanediamide side chain. The presence of the sulfonamide group is often associated with the ability to interact with various enzyme families, while the piperidine structure is commonly explored in neurology and medicinal chemistry . Compounds with similar benzenesulfonyl-piperidine elements have been investigated as potential antagonists for neurological targets, such as the muscarinic receptor 4 (M4), indicating its possible value in researching pathways for treating conditions like Parkinson's disease and psychiatric disorders . The specific mechanism of action for this compound would be dependent on the research context, but related piperidine derivatives are known to act on neuromuscular and central nervous system targets, potentially by influencing receptor sensitivity and synaptic transmission . This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O4S/c21-15-8-10-18(11-9-15)29(27,28)24-14-4-3-7-17(24)12-13-22-19(25)20(26)23-16-5-1-2-6-16/h8-11,16-17H,1-7,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMLEUYKSOXWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide typically involves multiple stepsThe final step involves the coupling of the piperidine derivative with cyclopentylethanediamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Notes

Compound Name Core Structure Substituents/Modifications Pharmacological Notes References
N'-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide Piperidine + sulfonamide + ethanediamide - 4-Chlorobenzenesulfonyl
- Cyclopentyl ethanediamide
Unknown activity; structural similarity to W-series opioids suggests potential μ-opioid receptor interaction
W-15
(4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
Piperidine + sulfonamide - 4-Chlorobenzenesulfonyl
- Phenylethyl side chain
High-affinity σ-1 receptor ligand; lacks opioid activity despite structural resemblance to fentanyl
Ethyl phenyl(piperidin-2-yl)acetate Piperidine + ester - Phenylacetate ester
- Ethyl group
Psychoactive derivative with stimulant effects; regulated under Dangerous Drugs Ordinance
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
(Fentanyl analog)
Piperidine + amide - Phenylethyl group
- N-phenylpropanamide
Potent μ-opioid agonist; 100x more potent than morphine

Key Observations:

Sulfonamide vs. Amide Linkages : Unlike fentanyl analogs (amide-based), the target compound and W-15 utilize sulfonamide groups, which reduce basicity and may alter receptor selectivity. W-15’s σ-1 affinity contrasts with fentanyl’s opioid activity, highlighting the impact of sulfonamide substitution .

Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in the target compound increases hydrophobicity compared to phenyl groups in W-15 or fentanyl analogs. This may enhance blood-brain barrier penetration but reduce water solubility .

Ethanediamide vs. Ester/Azole Moieties : Ethanediamide derivatives (e.g., the target compound) are less common in psychoactive substances than esters (e.g., ethyl phenyl(piperidin-2-yl)acetate) or azoles. This functional group could modulate metabolic stability or toxicity .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Sulfonamide-containing compounds like W-15 and the target compound are typically resistant to oxidative metabolism, increasing their half-life compared to ester-based analogs .
  • Toxicity Risks: Piperidine derivatives with bulky substituents (e.g., cyclopentyl) may exhibit cardiotoxic or neurotoxic effects, as seen in structurally related phenothiazines (e.g., mesoridazine derivatives) .

Regulatory Status

  • 134) as of 2023, unlike analogs such as ethyl phenyl(piperidin-2-yl)acetate, which is controlled under Hong Kong law .

Biological Activity

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring, a sulfonyl group, and an ethanediamide moiety. Its molecular formula is C23H28ClN3O4SC_{23}H_{28}ClN_3O_4S with a molecular weight of 478.0 g/mol. The structural features suggest interactions with various biological targets, making it an interesting candidate for further investigation.

Compound Name Structural Features Biological Activity Unique Characteristics
This compoundContains piperidine and sulfonyl groupsPotential antibacterial and anti-inflammatory effectsUnique combination of functional groups

Antibacterial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antibacterial activity. For instance, compounds featuring piperidine rings and sulfonyl groups have been shown to possess broad-spectrum bactericidal properties, particularly against antibiotic-resistant strains. In vitro studies suggest that the minimal inhibitory concentration (MIC) values for such compounds can be as low as 1 µg/mL against certain Gram-negative bacteria .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and cell lysis.
  • Receptor Modulation : Binding to specific receptors could modulate signaling pathways involved in inflammation or immune response.

Case Studies

  • Antimicrobial Activity Evaluation : A case study evaluated the antimicrobial potential of structurally related compounds, revealing that those with halogenated phenyl rings demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group was crucial for maintaining solubility and bioactivity .
  • Counterion Influence on Activity : Another study highlighted how the choice of counterion affected the antibacterial efficacy of similar compounds. It was found that certain counterions could enhance the intrinsic activity by altering physicochemical properties, which may also apply to this compound .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been applied to predict the biological activity based on structural variations among related compounds. These models suggest that modifications to the piperidine ring or substituents can significantly impact antimicrobial effectiveness .

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